Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 58607-90-2
VCID: VC1971233
InChI: InChI=1S/C6H8N2O3/c1-2-11-6(10)4-3-5(9)8-7-4/h2-3H2,1H3,(H,8,9)
SMILES: CCOC(=O)C1=NNC(=O)C1
Molecular Formula: C6H8N2O3
Molecular Weight: 156.14 g/mol

Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate

CAS No.: 58607-90-2

Cat. No.: VC1971233

Molecular Formula: C6H8N2O3

Molecular Weight: 156.14 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate - 58607-90-2

Specification

CAS No. 58607-90-2
Molecular Formula C6H8N2O3
Molecular Weight 156.14 g/mol
IUPAC Name ethyl 5-oxo-1,4-dihydropyrazole-3-carboxylate
Standard InChI InChI=1S/C6H8N2O3/c1-2-11-6(10)4-3-5(9)8-7-4/h2-3H2,1H3,(H,8,9)
Standard InChI Key KNWNWWDKWKYUBB-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NNC(=O)C1
Canonical SMILES CCOC(=O)C1=NNC(=O)C1

Introduction

Chemical Structure and Properties

Molecular Information

Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate belongs to the pyrazole family, characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms . The compound has a molecular formula of C6H8N2O3 and a molecular weight of 156.14 g/mol . It is identified in chemical databases by several CAS Registry Numbers, including 58607-90-2 and 85230-37-1 .

Structural Features

The compound features a pyrazole core with an ethyl carboxylate group at position 3 and an oxo (keto) group at position 5. Its structure can be represented by the canonical SMILES notation: CCOC(=O)C1=NNC(=O)C1 . The compound exhibits tautomerism, existing in both 5-oxo and 5-hydroxy forms, with the latter also referred to as ethyl 5-hydroxy-1H-pyrazole-3-carboxylate .

Physical and Chemical Properties

Table 1 summarizes the key physical and chemical properties of this compound:

PropertyValueSource
Melting Point137-138°C
Boiling Point400.1±25.0°C (Predicted)
Density1.371±0.06 g/cm³ (Predicted)
Storage Temperature2-8°C
pKa7.96±0.23 (Predicted)
InChI KeyKNWNWWDKWKYUBB-UHFFFAOYSA-N

Synthesis Methods

Principal Synthetic Route

The most efficient documented synthesis of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate involves the cyclocondensation of hydrazine derivatives with diethyl oxalacetate. This method yields up to 92% of the target compound through the following procedure :

  • Dissolution of diethyl oxalacetate sodium salt (14.53 g, 69.15 mmol) in 100 mL of benzene with 20 minutes of stirring

  • Addition of 100 mL of acetic acid followed by 30 minutes of stirring

  • Addition of hydrazine monohydrochloride (9.47 g, 138 mmol) and further stirring for 30 minutes

  • Refluxing the reaction mixture at 100°C for 24 hours

  • Cooling to room temperature and extraction with ethyl acetate

  • Washing with 10% hydrochloric acid, saturated sodium bicarbonate solution, water, and brine

  • Solvent removal in vacuo to yield an oily solid

  • Trituration with a 2:1 mixture of diethyl ether:hexanes to obtain the final product as an off-white solid

The product can be confirmed by mass spectrometry, with an [M+H]+ peak at m/z = 157 .

Alternative Synthesis Methods

An alternative synthetic approach involves the reaction with 1H-imidazole in acetonitrile at room temperature, although this method yields a lower product amount (44%) . The procedure involves:

  • Addition of tert-butyldimethylsilyl chloride (6.05 g, 40.15 mmol) and imidazole (2.92 g, 42.82 mmol) to a stirred solution of ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate (4.18 g, 26.76 mmol) in acetonitrile (90 mL)

  • Stirring at room temperature for 30 minutes

  • Dilution with water and extraction with ethyl acetate

  • Separation, drying, filtration, and evaporation of the organic layer

This method produces ethyl 5-[tert-butyl(dimethyl)silyl]oxy}-1H-pyrazole-3-carboxylate as a yellow solid, which can be used in subsequent reactions without further purification .

Biological Activities

Antimicrobial Properties of Derivatives

While specific antimicrobial data for Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate itself is limited, derivatives of this compound have demonstrated significant antimicrobial potential. N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide, a related derivative, exhibits potent activity against Haemophilus species .

Table 2: Antimicrobial Activity of N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide

Bacterial StrainMIC (μg/ml)
H. parainfluenzae ATCC 79010.49
H. parainfluenzae ATCC 515057.81
H. influenzae ATCC 102110.49
Clinical isolates of H. parainfluenzae1.95-31.25
Clinical isolates of H. influenzae0.24-31.25

This derivative has shown effectiveness against both planktonic cells and biofilm-forming cells of Haemophilus species, including penicillinase-positive strains, suggesting potential applications against antibiotic-resistant bacteria .

General Biological Activities of Pyrazole Derivatives

The broader class of pyrazole compounds, to which Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate belongs, exhibits a wide range of biological activities:

  • Hypoglycemic Activity: Certain pyrazole derivatives, such as 3-methoxy-1H-pyrazole-4-carboxylic acid, demonstrate significant blood glucose-lowering effects .

  • Analgesic Activity: Novel pyrazole derivatives, particularly those with phenyl substituents, show notable pain-relieving properties in experimental models .

  • Anti-inflammatory Activity: Several pyrazole compounds have been documented to possess anti-inflammatory properties, making them potential candidates for treating inflammatory disorders .

  • Antiviral Activity: Some pyrazole derivatives demonstrate activity against viruses, including tobacco mosaic virus (TMV) and herpes simplex virus type 1 (HSV-1) .

  • Neuroprotective Activity: 4,5-dihydro-1H-pyrazole derivatives have exhibited neuroprotective effects in experimental models, suggesting potential applications in neurodegenerative disorders .

  • Antitumor Activity: Various pyrazole compounds have shown antitumor properties in Phase I studies, although toxicity concerns have limited their clinical application .

Research Applications

Medicinal Chemistry Applications

Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate serves as a valuable intermediate in medicinal chemistry for several reasons:

  • Versatile Scaffold: The compound provides a modifiable framework for developing diverse bioactive molecules with tailored pharmacological profiles .

  • Functional Group Diversity: The presence of ester and oxo functionalities offers multiple sites for chemical modifications, enabling the creation of libraries of derivatives with varied activities .

  • Pharmacophore Development: Structure-activity relationship studies using this compound as a starting point can lead to the identification of essential pharmacophoric features for specific biological targets .

Pharmaceutical Research

In pharmaceutical research, Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate and its derivatives are being investigated for several potential therapeutic applications:

  • Antimicrobial Agents: The antimicrobial activity of certain derivatives suggests potential applications in developing new antibiotics, particularly against resistant strains .

  • Antidiabetic Compounds: The hypoglycemic activity observed in some pyrazole derivatives makes this class of compounds interesting candidates for diabetes management .

  • Analgesic and Anti-inflammatory Drugs: The pain-relieving and anti-inflammatory properties of certain derivatives could lead to the development of novel therapeutics with potentially fewer side effects than current options .

  • Enzyme Inhibitors: Some pyrazole derivatives function as enzyme inhibitors, including ACE inhibitors, suggesting potential applications in cardiovascular disease management .

Synthetic Building Block

Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate serves as an important synthetic intermediate for constructing more complex heterocyclic systems:

  • Heterocyclic Frameworks: The compound can undergo various transformations to generate fused heterocyclic systems, including imidazopyrazoles and pyridopyrazoles .

  • Library Synthesis: Its well-defined reactivity profile makes it suitable for parallel synthesis approaches and the creation of compound libraries for screening programs .

  • Material Science Applications: Modified pyrazole derivatives have applications beyond pharmaceuticals, including in materials science as components of functional materials .

Structure-Activity Relationship Studies

Key Structural Features

Structure-activity relationship studies involving pyrazole derivatives reveal that modifications at specific positions can significantly impact biological activity:

  • Position 1 Substitution: The nature of substituents at the N-1 position significantly affects antimicrobial and anticancer activities, with aryl and alkyl substitutions often enhancing activity .

  • Position 3 Modification: The carboxylate group at position 3 can be modified to amides, hydrazides, or reduced to alcohols, each modification potentially altering the compound's pharmacological profile .

  • Position 4 Substitution: Introduction of phenyl or other aromatic groups at position 4 often enhances bioactivity, as seen in the N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide derivative .

  • Position 5 Functionality: The oxo group at position 5 is critical for certain biological activities, and its modification to hydroxy or other functional groups can significantly alter the compound's properties .

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